Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include refluxing in ethanol or methanol as solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Comparison: this compound is unique due to its specific ester functional group, which influences its reactivity and solubility. Compared to other pyrazole derivatives, it offers distinct advantages in terms of synthetic accessibility and versatility in forming various substituted products .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-oxo-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-7(11)6-10-4-2-3-9-10/h2-4H,5-6H2,1H3 |
InChI Key |
KWKQUPUMJIKYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN1C=CC=N1 |
Origin of Product |
United States |
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